2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid
Overview
Description
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 2-position, an oxetane ring at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the oxetane and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylthiazole with oxetan-3-ol in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring provides additional steric and electronic effects. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of an oxetane ring.
2-Methyl-4-(methoxy)thiazole-5-carboxylic acid: Contains a methoxy group instead of an oxetane ring.
Uniqueness
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or advanced materials .
Properties
IUPAC Name |
2-methyl-4-(oxetan-3-yloxy)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-4-9-7(6(14-4)8(10)11)13-5-2-12-3-5/h5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKENIOJCIDBVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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